molecular formula C15H16N2O3S B2629408 1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1396751-98-6

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2629408
CAS No.: 1396751-98-6
M. Wt: 304.36
InChI Key: HCSXDTUQVMEAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Hydroxychroman-4-yl)methyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
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Scientific Research Applications

Acetylcholinesterase Inhibition

A study highlighted the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas and their evaluation as antiacetylcholinesterase agents. This research aimed at optimizing the spacer length linking two pharmacophoric moieties and assessing compounds with greater conformational flexibility. Notably, compounds with a cyclohexyl group replacing the initially optimized benzyl group attached to the basic nitrogen exhibited high inhibitory activities (Vidaluc et al., 1995).

Neuropeptide Y5 Receptor Antagonists

Another study involved the synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. The optimization of lead compounds for in vitro potency included modifications of stereochemistry, phenylethyl segment, urea portion, and the 4-phenoxyphenyl group. This led to the discovery of highly potent compounds in this class, acting as antagonists in functional assays (Fotsch et al., 2001).

Corrosion Inhibition

Research conducted on the inhibition effect of certain urea compounds, including 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea (CPHU), in 1 M HCl solution on mild steel showed significant findings. These compounds exhibited excellent performance as corrosion inhibitors, acting as mixed-type inhibitors and obeying the Langmuir adsorption isotherm. The study provided valuable insights into the adsorption mechanism and the efficiency of these inhibitors (Bahrami & Hosseini, 2012).

Hydrogel Morphology and Rheology Tuning

A distinct study examined 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea (1) and its ability to form hydrogels in acidic conditions. The research emphasized the dependency of the gels' morphology and rheology on the identity of the anion, presenting a novel method to tune the physical properties of these gels (Lloyd & Steed, 2011).

Properties

IUPAC Name

1-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c18-14(17-13-6-3-9-21-13)16-10-15(19)7-8-20-12-5-2-1-4-11(12)15/h1-6,9,19H,7-8,10H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSXDTUQVMEAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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